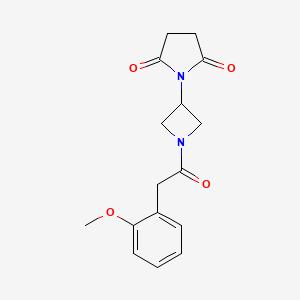

1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

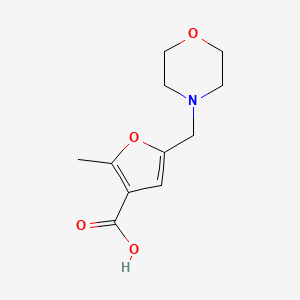

The compound “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a heterocyclic structure of synthetic origin . It contains a pyrrolidine core skeleton, which is a five-membered nitrogen-containing heterocycle . Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Molecular Structure Analysis

The molecular structure of “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, also known as tetrahydropyrrole . This is one of the important heterocyclic compounds containing five-membered nitrogen atoms . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” were not found in the search results, it’s worth noting that pyrrolidine derivatives are known to be employed as pharmacophore groups . They exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .科学的研究の応用

Synthesis and Bioactivity

- Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety were synthesized to exhibit fungicidal activity against several pathogens, demonstrating the compound's potential as a precursor for bioactive agents (Guihua et al., 2014).

Photochemistry and Reactivity

- N-substituted derivatives of pyrrolidine diones were studied for their photochemical reactivity, highlighting their potential in the development of photochemically active materials (Ihlefeld & Margaretha, 1992).

Heterocyclic Compound Synthesis

- The synthesis of polyfunctional fused heterocyclic compounds via reactions with indene-1,3-diones showcases the versatility of pyrrolidine-2,5-dione derivatives in creating complex molecular architectures (Hassaneen et al., 2003).

Electron Transport Layer in Solar Cells

- A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for application as an electron transport layer in inverted polymer solar cells, demonstrating the material science applications of pyrrolidine derivatives (Hu et al., 2015).

Nicotinic Acetylcholine Receptor Binding

- Derivatives of pyrrolidine diones have been synthesized and studied for their affinity for nicotinic acetylcholine receptors, suggesting potential applications in neurological research and drug development (Koren et al., 1998).

Antimicrobial Studies

- Spiro[pyrrolidin-2,3′-oxindoles] were synthesized and demonstrated antibacterial, antifungal, antimalarial, and antitubercular activities, underlining the therapeutic potential of pyrrolidine derivatives (Haddad et al., 2015).

将来の方向性

Pyrrolidines and their derivatives, including “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione”, continue to be of interest in the field of drug discovery . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to overcome numerous health disorders . This compound could be a potential candidate for future research .

特性

IUPAC Name |

1-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-22-13-5-3-2-4-11(13)8-16(21)17-9-12(10-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGJXUHGIPPBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)

![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)

![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734666.png)

![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)

![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)

![N~6~-(3-methoxybenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)